5-(2,4-Dichlorophenyl)-1-(2-hydroxyethyl)pyrrolidin-2-one
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Overview
Description
5-(2,4-Dichlorophenyl)-1-(2-hydroxyethyl)pyrrolidin-2-one is a chemical compound characterized by its pyrrolidinone core structure, substituted with a 2,4-dichlorophenyl group and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-1-(2-hydroxyethyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 2,4-Dichlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and suitable catalysts to ensure selective substitution.
Addition of the Hydroxyethyl Group: This can be done through nucleophilic substitution reactions, where the hydroxyethyl group is introduced to the pyrrolidinone core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorophenyl)-1-(2-hydroxyethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrrolidinone core or the aromatic ring.
Substitution: The chlorinated aromatic ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield ketones, while substitution reactions on the aromatic ring can introduce various functional groups.
Scientific Research Applications
5-(2,4-Dichlorophenyl)-1-(2-hydroxyethyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenyl)-1-(2-hydroxyethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(2,4-Dichlorophenyl)-1-(2-hydroxyethyl)pyrrolidin-2-one: shares structural similarities with other pyrrolidinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyethyl group enhances its solubility and reactivity compared to its methoxyethyl and ethoxyethyl analogs.
Properties
CAS No. |
808186-35-8 |
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Molecular Formula |
C12H13Cl2NO2 |
Molecular Weight |
274.14 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-1-(2-hydroxyethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H13Cl2NO2/c13-8-1-2-9(10(14)7-8)11-3-4-12(17)15(11)5-6-16/h1-2,7,11,16H,3-6H2 |
InChI Key |
LGBKBADLJAKWAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1C2=C(C=C(C=C2)Cl)Cl)CCO |
Origin of Product |
United States |
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